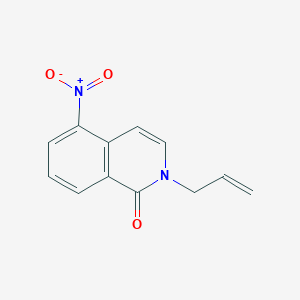

2-allyl-5-nitro-1(2H)-isoquinolinone

Description

Historical Development and Significance of the Isoquinolinone Pharmacophore in Organic and Medicinal Chemistry

The journey of the isoquinoline (B145761) ring system in science began with its discovery in coal tar in the late 19th century. Since then, chemists have developed numerous synthetic strategies to access this versatile core and its derivatives. wikipedia.org Foundational methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in the synthesis of isoquinolines and their analogues, including isoquinolinones. wikipedia.org These classical methods, often involving intramolecular cyclization reactions, have been continually refined and supplemented by modern transition-metal-catalyzed approaches, offering greater efficiency and functional group tolerance. organic-chemistry.org

The significance of the isoquinolinone pharmacophore in medicinal chemistry cannot be overstated. Derivatives of isoquinolinone have demonstrated a remarkable range of pharmacological properties, including but not limited to:

Anticancer activity: Many isoquinolinone derivatives have shown potent cytotoxic effects against various cancer cell lines. ontosight.ai

Antimicrobial and Antiviral properties: The scaffold is a key component in compounds designed to combat bacterial, fungal, and viral infections. ontosight.ai

Enzyme inhibition: Isoquinolinones have been identified as inhibitors of various enzymes, a crucial mechanism in the treatment of many diseases.

Central nervous system activity: Certain derivatives have shown potential as agents targeting neurological disorders.

This broad utility has cemented the isoquinolinone core as a cornerstone in drug discovery and development.

The Role of Nitro and Allyl Substituents in Modulating Isoquinolinone Reactivity and Biological Relevance

The specific properties of 2-allyl-5-nitro-1(2H)-isoquinolinone are dictated by the interplay of its three key components: the isoquinolinone core, the 5-nitro group, and the 2-allyl group.

The nitro group (-NO2) is a powerful electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring to which it is attached. In the context of isoquinolinones, a nitro substituent can:

Enhance Biological Activity: The presence of a nitro group has been linked to the biological activity of numerous compounds, including those with antibacterial and anticancer properties. nih.gov For instance, 5-nitro-substituted benzimidazoles have been shown to possess antihelminthic, antibacterial, and anti-inflammatory activities. nih.gov In the case of 5-nitroisoquinolin-1(2H)-one, it has been investigated for potential anticancer, antimicrobial, and antiviral properties. ontosight.ai

Influence Reactivity: The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution reactions, providing a handle for further chemical modification.

The allyl group (-CH2-CH=CH2) attached to the nitrogen atom introduces a different set of chemical functionalities:

Site for Further Functionalization: The double bond in the allyl group is a reactive site that can participate in a variety of chemical transformations, including addition reactions and palladium-catalyzed cross-coupling reactions. acs.org This allows for the synthesis of a diverse library of derivatives from a common precursor.

Modulation of Physicochemical Properties: The introduction of an allyl group can alter the lipophilicity and steric profile of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The isomerization of N-allyl amides to enamides, for example, can be promoted by bases. acs.org

The combination of a nitro group's electron-withdrawing effects and an allyl group's potential for further reaction creates a molecule with a unique chemical profile, ripe for exploration in both synthetic and medicinal chemistry.

Academic Research Landscape and Future Directions for this compound Studies

While a dedicated body of research on this compound is not readily apparent in the published literature, its chemical structure suggests several promising avenues for future investigation. The CAS number for this compound is 400076-44-0. sigmaaldrich.com

Future research could focus on:

Synthesis: Developing efficient and scalable synthetic routes to this compound would be the first critical step. This could involve the N-allylation of 5-nitroisoquinolin-1(2H)-one or the nitration of 2-allyl-1(2H)-isoquinolinone.

Biological Screening: A comprehensive biological evaluation of the compound is warranted. Based on the known activities of related compounds, screening for anticancer, antimicrobial, and antiviral activities would be a logical starting point.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The allyl group provides a convenient point for chemical modification. Synthesizing a library of analogues by reacting the allyl double bond and evaluating their biological activity would allow for the establishment of structure-activity relationships, guiding the design of more potent and selective compounds.

Mechanistic Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action would be crucial for understanding how the compound exerts its effects at a molecular level.

Foundational Approaches to the 1(2H)-Isoquinolinone Ring System

The construction of the 1(2H)-isoquinolinone core can be achieved through a variety of synthetic routes, ranging from classical name reactions to modern metal-catalyzed processes. These methods provide the fundamental framework upon which substituents like the nitro and allyl groups can be installed.

Traditional methods for synthesizing the isoquinoline and isoquinolinone core rely on the cyclization of appropriately substituted phenylethylamine precursors. These methods, while foundational, often require harsh conditions.

Bischler–Napieralski Synthesis : This reaction involves the acid-catalyzed cyclization of an acylated β-phenylethylamine, typically using a Lewis acid like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline. pharmaguideline.com Subsequent oxidation is required to form the isoquinoline, which can then be converted to the N-oxide and rearranged to the isoquinolinone. google.com

Pictet–Gams Modification : A variation of the Bischler-Napieralski synthesis, this method uses a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration simultaneously to yield an isoquinoline directly. pharmaguideline.com

Pictet–Spengler Synthesis : This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes under acidic conditions to form a tetrahydroisoquinoline. pharmaguideline.comthieme-connect.de This saturated ring system would require further oxidation steps to yield the desired 1(2H)-isoquinolinone.

Gabriel–Colman Synthesis : This method involves the intramolecular condensation of phthalimido-acetic esters to form isoquinoline derivatives, a route known since the early 20th century. researchgate.net

These classical approaches are characterized by the formation of specific C-N and C-C bonds to close the heterocyclic ring, often starting from precursors that already contain the benzene (B151609) ring and a side chain that will form the second ring.

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1(2H)-isoquinolinones. These methods offer high efficiency, regioselectivity, and functional group tolerance, often proceeding through atom-economical C-H activation/annulation pathways. mdpi.comnih.gov Catalysts based on palladium, rhodium, ruthenium, cobalt, and copper are frequently employed. researchgate.net

A common strategy involves the annulation of benzamides with alkynes. mdpi.com The reaction typically proceeds via ortho C-H activation of the benzamide, directed by the amide group, to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion of an alkyne, followed by reductive elimination to furnish the isoquinolinone product. mdpi.comacs.org

Key Features of Transition Metal-Catalyzed Methods:

Catalysts : Common catalysts include complexes of rhodium(III) (e.g., [Cp*RhCl₂]₂), palladium(II) (e.g., Pd(OAc)₂), ruthenium(II) (e.g., [RuCl₂(p-cymene)]₂), and cobalt. mdpi.commdpi.comorganic-chemistry.org

Directing Groups : The amide group in N-substituted benzamides (e.g., N-methoxybenzamides) often serves as an effective directing group to facilitate regioselective C-H activation at the ortho position. mdpi.comnih.gov

Coupling Partners : Alkynes are the most common coupling partners, leading to highly substituted isoquinolinones. mdpi.comorganic-chemistry.org Other partners like alkenes (using vinyl esters as acetylene equivalents) and allenes have also been successfully employed. mdpi.comorganic-chemistry.org

The table below summarizes representative examples of transition metal-catalyzed syntheses of isoquinolinone scaffolds.

| Catalyst System | Benzamide Substrate | Coupling Partner | Key Features |

| Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | N-methoxybenzamides | 2,3-Allenoic acid esters | High regioselectivity for 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com |

| [Cp*RhCl₂]₂ / CsOAc | N-alkoxybenzamides | Internal Alkynes | C-H/N-O bond cleavage with dealkoxylation to form N-H isoquinolones. mdpi.com |

| Co(acac)₃ / Zn(OAc)₂ | N-Chloroamides | Alkynes | Room-temperature C-H activation using N-chloroamide as a directing synthon. organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Benzamides | Bromoalkynes | Provides isoquinolones with substituents distal to the nitrogen atom. organic-chemistry.org |

These modern methods provide a powerful and versatile toolkit for accessing complex isoquinolinone structures under relatively mild conditions. researchgate.net

The development of synthetic methods that avoid transition metals aligns with the principles of green chemistry. Metal-free cascade and multicomponent reactions (MCRs) have emerged as powerful strategies for the efficient, one-pot construction of complex heterocyclic systems like isoquinolinones. acs.orgnih.gov

Cascade Reactions : These reactions involve two or more consecutive transformations where the product of the first reaction is the substrate for the next, without the need to isolate intermediates. For instance, a transition-metal-free cascade reaction of alkynols with imines, catalyzed by potassium tert-butoxide, can produce isoquinolin-1(2H)-one derivatives. acs.org Similarly, a cascade process involving in situ air oxidation of a trifunctional aromatic ketone with primary amines has been used to access isoquinoline-1,3,4(2H)-triones. nih.gov

Multicomponent Reactions (MCRs) : MCRs combine three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. This approach offers high atom and step economy. The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, can be used to synthesize an imidazo[1,2-a]pyridine ring, which can then be fused to an isoquinolinone core through subsequent intramolecular amidation. beilstein-journals.orgnih.gov Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to generate complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org

These metal-free approaches provide environmentally benign and efficient alternatives for constructing the isoquinolinone scaffold, often leading to high structural diversity from simple starting materials. acs.orgnih.gov

Regioselective Introduction and Functionalization of the Allyl Moiety

The introduction of the allyl group at the N2 position of the isoquinolinone ring is a crucial step in the synthesis of the target compound. This can be accomplished either by direct N-allylation of a pre-formed isoquinolinone or by incorporating an allyl-containing precursor early in the synthetic sequence.

Direct N-allylation is a common method for functionalizing the nitrogen atom of the isoquinolinone core. This typically involves the reaction of a 1(2H)-isoquinolinone with an allyl halide or another suitable allylating agent in the presence of a base.

Classical N-Alkylation : Standard conditions involve treating the parent isoquinolinone with an allyl halide (e.g., allyl bromide) and a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

Mitsunobu Reaction : This reaction offers a milder alternative for N-alkylation. It allows for the coupling of an isoquinolin-1-one with an alcohol (in this case, allyl alcohol) using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). rsc.org A key advantage of the Mitsunobu reaction is its ability to sometimes favor O-alkylation, leading to 1-alkoxyisoquinolines, depending on the substrate and reaction conditions. rsc.org

Nickel-Catalyzed N-Allylation : Transition metal catalysis can also be employed for N-allylation. For example, the reaction of ortho-halobenzamides with internal alkynes catalyzed by [Ni(dppe)Br₂] can afford N-substituted isoquinolones, including N-allyl derivatives, in good yields. mdpi.com

An alternative to direct N-allylation is to use a starting material that already contains the allyl group. This group can then be carried through the cyclization reaction to form the N-allylated isoquinolinone directly.

Annulation with N-Allyl Benzamides : A pre-formed N-allyl benzamide can be subjected to transition metal-catalyzed C-H activation and annulation with an alkyne. This strategy directly yields the 2-allyl-1(2H)-isoquinolinone scaffold.

Palladium-Catalyzed Cyclization-Allylation : A novel one-step synthesis of allylated isoquinolines has been developed via the palladium-catalyzed reaction of azides with allyl methyl carbonate. rsc.org This method involves a cyclization-allylation cascade.

Annulation with Allyl Alcohols : In some cases, allyl alcohols can be used as synthons in annulation reactions. For example, rhodium(III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols has been used to synthesize more complex fused systems like isoindolo[2,1-b]isoquinolin-5(7H)-ones. rsc.org

Phosphine-Catalyzed [6+1] Annulation : α-allyl allenoates can serve as C6 synthons in phosphine-catalyzed [6+1] annulations with 1,1-bisnucleophiles to construct seven-membered rings, showcasing the utility of allyl-containing precursors in building complex cyclic structures. nih.gov

This precursor-based approach can be highly efficient, as it combines the formation of the heterocyclic ring and the introduction of the N-allyl group into a single conceptual framework.

An in-depth examination of the synthetic methodologies and chemical strategies surrounding the compound this compound reveals a landscape of intricate organic chemistry. This article focuses exclusively on the construction and functional group transformations relevant to this specific molecule and its analogs, adhering to a structured exploration of olefin isomerization, nitro group chemistry, and targeted synthesis pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-prop-2-enylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-2-7-13-8-6-9-10(12(13)15)4-3-5-11(9)14(16)17/h2-6,8H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZGTJHPYZRYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320043 | |

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400076-44-0 | |

| Record name | 5-nitro-2-prop-2-enylisoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Synthetic Transformations Involving 2 Allyl 5 Nitro 1 2h Isoquinolinone

Detailed Reaction Mechanisms of Allylation and Annulation Pathways

The formation of 2-allyl-5-nitro-1(2H)-isoquinolinone proceeds through a combination of allylation and annulation reactions. While direct mechanistic studies on this specific molecule are not extensively detailed in the literature, the pathways can be inferred from well-established reaction mechanisms for isoquinolinone synthesis and related transformations.

The initial step typically involves the N-allylation of a suitable isoquinoline (B145761) or a precursor that will form the isoquinolinone ring. The allylation of carbonyl compounds is a common method for forming carbon-carbon bonds. scispace.com In the context of forming the title compound, an N-allylation of a 5-nitroisoquinolinone precursor would be a key step. This reaction likely proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the isoquinolinone ring system acts as a nucleophile, attacking an allyl halide or a related electrophilic allyl source.

The annulation, or ring-forming, part of the synthesis to create the isoquinolinone core can occur through various methods, such as transition metal-catalyzed cyclizations. organic-chemistry.orgresearchgate.net For instance, a common strategy involves the palladium-catalyzed coupling of an ortho-halobenzaldehyde derivative with a terminal alkyne, followed by a copper-catalyzed cyclization. organic-chemistry.org Another approach is the reaction of 2-bromoaryl ketones with terminal alkynes and a nitrogen source. organic-chemistry.org In the synthesis of a nitro-substituted isoquinolinone, the starting materials would be appropriately functionalized with a nitro group.

A plausible annulation pathway could involve an intramolecular Heck reaction or a similar palladium-catalyzed cyclization of a suitably substituted N-allyl-2-halobenzamide derivative. The mechanism would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide.

Carbopalladation: The resulting arylpalladium(II) complex undergoes an intramolecular insertion of the allyl group's double bond.

β-Hydride Elimination: Subsequent β-hydride elimination would form the cyclized product and a palladium hydride species.

Reductive Elimination: Reductive elimination regenerates the palladium(0) catalyst.

Annulation reactions involving nitroalkenes are also relevant, where the nitro group can play a significant role in the reaction pathway. chim.it In such cases, the reaction can proceed through a [3+2] cycloaddition mechanism, although this is more common for forming five-membered rings. chim.it

Role of Catalysts and Ligands in Promoting Selectivity and Efficiency

Catalysts and ligands are pivotal in directing the outcome of the synthesis of complex molecules like this compound. Transition metal catalysts, particularly those based on palladium, rhodium, copper, and cobalt, are frequently employed for the synthesis of isoquinolines and their derivatives. organic-chemistry.orgresearchgate.net

Copper catalysts are often used in conjunction with palladium or as the primary catalyst in certain cyclization reactions, particularly those involving alkynes. organic-chemistry.org For instance, a copper(I)-catalyzed tandem reaction can efficiently produce densely functionalized isoquinolines. organic-chemistry.org

Rhodium and Cobalt catalysts have also been utilized for C-H activation/annulation strategies to construct the isoquinoline core. organic-chemistry.org These methods offer an atom-economical approach to synthesis.

The table below summarizes the role of common catalysts and ligands in reactions relevant to the synthesis of isoquinolinone scaffolds.

| Catalyst System | Reaction Type | Role of Catalyst/Ligand | Potential Impact on this compound Synthesis |

| Pd(OAc)₂ / PPh₃ | Heck, Suzuki, Sonogashira Coupling | Facilitates C-C bond formation through oxidative addition and reductive elimination. Ligand stabilizes the active catalyst. | Key for constructing the carbon skeleton of the isoquinolinone ring. |

| CuI / L-proline | Ullmann Coupling, Cyclization | Promotes N-arylation and cyclization reactions. Ligand can enhance reaction rates and yields. | Useful for the annulation step leading to the heterocyclic core. |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation/Annulation | Catalyzes the direct functionalization of C-H bonds, followed by cyclization with an alkyne or other coupling partner. | Offers a direct route to the isoquinolinone core from simpler precursors. |

| Co(OAc)₂ / Xantphos | C-H Functionalization | Enables C-H coupling and cyclization, often with high regioselectivity. The bulky ligand can influence the stereochemical outcome. | Provides an alternative catalytic system for the key annulation step. |

Elucidation of Regio- and Stereochemical Outcomes in Isoquinolinone Formation

The regioselectivity and stereoselectivity of the reactions are critical for the successful synthesis of the target molecule, ensuring the correct placement of the allyl and nitro groups and the desired stereochemistry if chiral centers are present.

Regioselectivity: In the formation of the isoquinolinone ring, regioselectivity determines the position of substituents. For example, in a Pictet-Spengler type reaction, the cyclization of a β-arylethylamine with an aldehyde is directed by the electronic nature of the substituents on the aromatic ring. thieme-connect.de In the context of this compound, the directing effect of the nitro group and other substituents on the starting materials will dictate the final substitution pattern. The strongly electron-withdrawing nitro group can influence the site of nucleophilic attack or metal-catalyzed C-H activation. nih.gov

Quantum chemical studies on similar cycloaddition reactions have shown that the attack of the most nucleophilic atom of one reactant on the most electrophilic atom of the other is a key factor in determining regioselectivity. researchgate.net For instance, in a [3+2] cycloaddition involving a nitroalkene, the interaction between the most nucleophilic oxygen of a nitrone and the most electrophilic carbon of the nitroethylene (B32686) moiety favors the formation of a specific regioisomer. researchgate.net

Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes important if chiral centers are introduced, for example, through asymmetric allylation. Asymmetric allylation of aldehydes, catalyzed by chiral Lewis bases, can proceed with high enantioselectivity. researchgate.net The stereochemical outcome of such reactions is often rationalized by chair-like transition state models where steric interactions are minimized. harvard.edu For instance, in Brown's asymmetric allylation, the facial selectivity of the aldehyde is controlled by the steric hindrance of the chiral ligands on the boron reagent. harvard.edu

Factors influencing regio- and stereoselectivity are summarized in the table below.

| Factor | Influence on Regio-/Stereoselectivity | Example in Isoquinolinone Synthesis |

| Electronic Effects of Substituents | Electron-donating groups activate ortho and para positions for electrophilic attack, while electron-withdrawing groups direct meta substitution. | A nitro group on the aromatic precursor would direct incoming electrophiles and influence the regiochemistry of cyclization. |

| Steric Hindrance | Bulky substituents can block certain reaction sites, favoring attack at less hindered positions. | The size of the catalyst's ligands can influence which face of a prochiral substrate is attacked, controlling stereoselectivity. |

| Catalyst and Ligand | Chiral ligands can create a chiral environment around the metal center, leading to enantioselective transformations. | The use of a chiral phosphine (B1218219) ligand in a palladium-catalyzed allylic alkylation could, in principle, lead to an enantiomerically enriched product if a prochiral nucleophile were used. |

| Reaction Conditions | Temperature and solvent can affect the transition state energies of competing pathways, thereby influencing selectivity. | Lower reaction temperatures often lead to higher enantioselectivity in asymmetric reactions. harvard.edu |

Mechanistic Insights into Nitro Group Participation and Activation

The nitro group at the 5-position of the isoquinolinone ring is not merely a passive substituent; it actively participates in and influences the reaction mechanisms. Its strong electron-withdrawing nature has profound effects on the reactivity of the molecule.

Activation of the Aromatic Ring: The nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This property can be exploited in the synthesis. For instance, a precursor with a leaving group at a position ortho or para to the nitro group would be highly susceptible to nucleophilic attack, facilitating ring closure.

Influence on Acidity: The nitro group increases the acidity of protons on the aromatic ring and adjacent positions, which can be relevant in metal-catalyzed C-H activation reactions.

Participation in Cycloaddition Reactions: In cycloaddition reactions, the nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene moiety, making it a potent dienophile or dipolarophile. nih.gov For example, 5-nitro-2-pyridones readily undergo Diels-Alder reactions with electron-rich dienes. nih.gov A similar activation would be expected for a 5-nitroisoquinolinone precursor. The reaction mechanism often involves a concerted cycloaddition, followed by aromatization, which can sometimes be accompanied by the elimination of nitrous acid. nih.gov

Stabilization of Intermediates: The nitro group can stabilize anionic intermediates formed during nucleophilic attack. This stabilization is crucial for reactions that proceed through such species. For example, the reaction of nitropyridones with ethyl isocyanoacetate proceeds via a nucleophilic addition that forms an anionic intermediate stabilized by the nitro group. nih.gov

Chemical Reactivity and Derivatization of 2 Allyl 5 Nitro 1 2h Isoquinolinone

Transformations Involving the Allyl Functionality

The N-allyl group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups or the construction of more complex molecular architectures.

The double bond of the allyl group is susceptible to a range of addition and oxidation reactions, enabling its conversion into various other functional groups. While specific studies on 2-allyl-5-nitro-1(2H)-isoquinolinone are not extensively documented, the reactivity can be inferred from analogous N-allyl systems, particularly N-allyl amides and lactams.

Oxidation Reactions: The terminal alkene of the allyl group can be oxidized to form epoxides, diols, or carbonyl compounds.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or metal-catalyzed oxidation systems can convert the allyl group into an oxirane ring. This highly reactive functional group can be subsequently opened by various nucleophiles to introduce a wide range of substituents.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved through syn-dihydroxylation using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under cold, alkaline conditions. khanacademy.orgwikipedia.orgorganic-chemistry.org Asymmetric dihydroxylation can also be employed to produce chiral diols. wikipedia.org

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone. nih.govnih.gov For N-allyl amides, the reaction conditions can be tuned to favor the formation of the ketone over the isomeric aldehyde. nih.gov This transformation provides a route to β-keto amine derivatives.

Ozonolysis: Cleavage of the double bond by ozonolysis, followed by a reductive or oxidative work-up, can yield an aldehyde or a carboxylic acid, respectively. This reaction effectively shortens the allyl chain and introduces a carbonyl functionality.

The following table summarizes typical conditions for these transformations on related allyl-containing compounds.

| Transformation | Reagents and Conditions | Product Functional Group |

| Epoxidation | m-CPBA, CH₂Cl₂, rt | Epoxide |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O | Vicinal Diol |

| Wacker-Tsuji Oxidation | PdCl₂ (cat.), CuCl, O₂, DMF/H₂O | Methyl Ketone |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | Aldehyde |

N-Allyl lactams and related systems can undergo thermally or catalytically induced rearrangement reactions, most notably wikipedia.orgwikipedia.org-sigmatropic rearrangements like the Claisen rearrangement. For a true Claisen rearrangement to occur, the allyl group would need to be attached to an oxygen atom. However, analogous aza-Claisen rearrangements can occur in N-allyl enamines or related structures. In the context of 2-allyl-1(2H)-isoquinolinone, a thermal rearrangement could potentially lead to the migration of the allyl group from the nitrogen to the C-3 position of the isoquinolinone ring, although such a reaction would disrupt the aromaticity of the benzene (B151609) ring and is therefore less common. Studies on allyloxy-substituted isoquinolines have demonstrated ortho-Claisen rearrangements, where the allyl group migrates from an exocyclic oxygen to the adjacent carbon atom on the isoquinoline (B145761) core. wikipedia.orgacs.orgorganic-chemistry.orgmasterorganicchemistry.com

A more plausible rearrangement for the N-allyl isoquinolinone system would involve prior modification to create a suitable substrate for a sigmatropic shift. For instance, conversion of the lactam carbonyl to an enol ether would create a vinyl allyl ether moiety, primed for a Claisen rearrangement.

Reactivity of the Nitro Group

The strongly electron-withdrawing nitro group at the C-5 position significantly influences the reactivity of the entire molecule. It activates the aromatic ring for nucleophilic attack and can be chemically transformed into other useful functional groups.

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, turning the electron-withdrawing nitro group into a strongly electron-donating amino group. This transformation opens up a vast array of subsequent functionalization possibilities.

Reduction Methods: Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be critical to avoid the reduction of other sensitive functional groups in the molecule.

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. mdpi.comgoogle.com Studies on the hydrogenation of 5-nitro-2-alkylisoquinolinium salts over a nickel catalyst have shown this to be an effective method for reducing the nitro group. cngb.org

Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. nih.govacs.org The Fe/HCl or Fe/acetic acid systems are widely used due to their efficiency and selectivity.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. This can be a milder and more convenient alternative to high-pressure hydrogenation. mdpi.com

The resulting 2-allyl-5-amino-1(2H)-isoquinolinone is a key intermediate for further derivatization.

| Reduction Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695), rt | 5-Amino-1(2H)-isoquinolinone derivative |

| Metal/Acid Reduction | Fe, HCl, Ethanol/H₂O, reflux | 5-Amino-1(2H)-isoquinolinone derivative |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol, reflux | 5-Amino-1(2H)-isoquinolinone derivative |

Subsequent Functionalization of the Amino Group: The primary aromatic amine can be readily converted into a variety of other functional groups.

Diazotization and Sandmeyer Reaction: Treatment of the 5-amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) yields a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides. This is often done to protect the amino group or to introduce specific side chains.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

The activating effect of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). While the nitro group itself can sometimes act as a leaving group, it more commonly facilitates the displacement of other leaving groups (like halides) positioned ortho or para to it. In the case of 5-nitro-1(2H)-isoquinolinone, the nitro group activates the C-6 and C-8 positions towards nucleophilic attack. If a suitable leaving group were present at one of these positions, it could be displaced by a nucleophile.

Furthermore, the nitro group can participate in intramolecular cyclization reactions. For example, if a reactive functional group is introduced at the C-6 position, it could potentially undergo a cyclization reaction with the nitro group (often after its partial reduction to a nitroso or hydroxylamino group) to form a new heterocyclic ring fused to the isoquinolinone core. Domino reactions involving an initial nitro reduction followed by an intramolecular cyclization, such as the Friedländer annulation, are powerful strategies for building complex heterocyclic systems from nitroaromatic precursors. nih.govacs.org

Modifications of the Isoquinolinone Core Structure

The isoquinolinone ring system itself can be modified, although the presence of the deactivating nitro group and the lactam functionality will direct the regiochemical outcome of such reactions.

Electrophilic Aromatic Substitution: The benzene ring of the isoquinolinone core can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation. In isoquinoline, electrophilic attack generally favors the C-5 and C-8 positions. iust.ac.iracs.org However, the presence of the C-5 nitro group in the target molecule will strongly deactivate the ring towards further electrophilic attack and will direct incoming electrophiles to the meta positions relative to itself (i.e., C-7 and potentially C-4, though the latter is part of the pyridine (B92270) ring). Therefore, forcing conditions would likely be required for further electrophilic substitution, and the reaction may result in a mixture of products.

Cycloaddition Reactions: The isoquinolinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. The electron-withdrawing nitro group makes the C-3/C-4 double bond of the pyridinone ring electron-deficient, enhancing its reactivity as a dienophile in Diels-Alder reactions. Studies on 4-nitro-1(2H)-isoquinolones have shown that they can act as dienophiles in reactions with electron-rich dienes to afford phenanthridone derivatives. nih.gov This suggests that the C-3/C-4 bond of this compound could potentially participate in similar [4+2] cycloaddition reactions. wikipedia.orgnih.govwikipedia.orgscispace.comsigmaaldrich.com

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The aromatic rings of the isoquinolinone scaffold are subject to both electrophilic and nucleophilic substitution, with the regioselectivity heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

The isoquinolinone ring system is generally less reactive towards electrophiles than benzene. The presence of the electron-withdrawing nitro group at the C5 position further deactivates the benzenoid ring for electrophilic attack. Standard electrophilic nitration of isoquinoline itself typically yields substitution at the C5 and C8 positions. imperial.ac.uk In the case of this compound, the C5 position is already occupied. Therefore, further electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the C8 position, which is the most activated position remaining on the benzenoid ring. The pyridinone ring is generally resistant to electrophilic attack due to the electron-deficient nature of the pyridine nucleus.

Nucleophilic Aromatic Substitution (SNAr):

The presence of a strongly electron-withdrawing group, such as the nitro group at C5, significantly activates the aromatic ring system towards nucleophilic aromatic substitution. libretexts.org This type of reaction involves the replacement of a leaving group, typically a halide, by a nucleophile. While the parent compound does not have a leaving group, SNAr reactions are highly relevant for halogenated precursors of this compound.

For instance, a hypothetical 2-allyl-4-chloro-5-nitro-1(2H)-isoquinolinone would be highly susceptible to nucleophilic attack at the C4 position. The negative charge of the intermediate Meisenheimer complex would be effectively stabilized by the adjacent carbonyl group and the nitro group on the neighboring ring. libretexts.org This facilitates the synthesis of various 4-substituted derivatives. Common nucleophiles for such reactions include alkoxides, amines, and thiolates. This reactivity pattern is crucial for introducing diverse functional groups onto the isoquinolinone core.

A specific type of nucleophilic substitution relevant to isoquinolines is nucleophilic nitration, which can occur at the C1 position under specific conditions (e.g., KNO2, Ac2O in DMSO), although this position is occupied in the title compound. dtic.mil

| Reaction Type | Expected Regioselectivity | Key Influencing Factors | Potential Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Primarily at C8 | - Deactivating effect of the C5-nitro group

| HNO₃/H₂SO₄, Br₂/FeBr₃ |

| Nucleophilic Aromatic Substitution (on a halogenated precursor) | Position of the leaving group (e.g., C4) | - Activating effect of the C5-nitro group

| NaOCH₃, R₂NH, NaSR |

Annulation and Ring Expansion Reactions of the Isoquinolinone Scaffold

The isoquinolinone scaffold is a versatile platform for constructing more complex, polycyclic systems through annulation (ring-forming) reactions. The N-allyl group, in particular, serves as a reactive handle for various cyclization strategies.

Annulation Reactions:

Annulation reactions can build additional rings onto the isoquinolinone framework, leading to novel heterocyclic systems with potential applications in medicinal chemistry. nih.gov A common strategy involves [3+2] annulation reactions. For example, the reaction of N-substituted tetrahydroisoquinolines with nitroalkenes, mediated by transition metal catalysts like Rh(II) or Co(II), can yield 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. chim.itresearchgate.net This type of oxidative annulation generates a 1,3-dipole from the tetrahydroisoquinoline which then undergoes cycloaddition. chim.itresearchgate.net

The N-allyl group of this compound is well-suited for intramolecular cyclization and annulation reactions. For instance, radical cyclizations or transition-metal-catalyzed processes like the Heck reaction could be employed to form a new ring between the allyl group and the C8 position of the aromatic ring.

Furthermore, palladium-catalyzed cascade reactions have been used to construct isoquinolinone derivatives bearing complex substituents. nih.gov These methods often involve carbopalladation followed by further transformations to build fused ring systems. nih.gov

Ring Expansion Reactions:

While less common for this specific scaffold, ring expansion methodologies could potentially be applied. Tandem oxidative cleavage followed by an intramolecular Horner-Wadsworth-Emmons reaction has been used for the one-carbon ring expansion of cyclic allylic phosphonates to form larger cycloalkenones. researchgate.net A similar strategy could be envisioned for derivatives of this compound, potentially expanding the pyridinone ring to create a diazepinone-fused system.

| Reaction Type | Reactive Site | Catalyst/Conditions | Resulting Scaffold | Reference Example |

|---|---|---|---|---|

| [3+2] Oxidative Annulation | Isoquinoline core and external 1,3-dipole trap | Rh₂(cap)₄/TBHP or Co(OAc)₂ | Pyrrolo[2,1-a]isoquinoline | Reaction of N-substituted tetrahydroisoquinolines with nitroalkenes. chim.it |

| Intramolecular Heck Reaction | N-allyl group and C8-H bond (after modification) | Pd(0) catalyst | Fused polycyclic system | General methodology for N-heterocycles. |

| Radical Cyclization | N-allyl group | Radical initiator (e.g., AIBN) | Fused ring system | General methodology in organic synthesis. |

Synthesis of Heterocyclic Hybrids and Conjugates Incorporating the Isoquinolinone Scaffold

The isoquinolinone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules. nih.gov Consequently, there is significant interest in synthesizing hybrid molecules and conjugates where the this compound structure is fused or linked to other heterocyclic systems.

The synthesis of such hybrids often involves multicomponent or cascade reactions that efficiently build molecular complexity. For example, transition metal-mediated cascade reactions are powerful tools for creating core-embedded heterocyclic frameworks. nih.gov

Fused Heterocyclic Systems:

Several synthetic strategies can be employed to fuse other heterocyclic rings onto the isoquinolinone scaffold:

Indolo[2,1-a]isoquinolines: These can be synthesized via visible-light-enabled protocols involving the addition of di/tri-fluoromethyl radicals to N-alkenyl-substituted indoles, followed by cyclization. nih.gov

Benzimidazo[2,1-a]isoquinolines: One-step radical cascade reactions have been developed for the synthesis of these fused systems. nih.gov Another approach involves the reaction of isoquinolin-1-amine with acetophenone (B1666503) to form an intermediate that undergoes intramolecular annulation. nih.gov

Pyrrolo[2,1-a]isoquinolines: As mentioned previously, these are accessible through [3+2] cycloaddition reactions. chim.itmdpi.com An alternative synthesis involves the reaction of 1-methyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

The functional groups on this compound provide synthetic handles for these transformations. The nitro group can be reduced to an amine, which can then serve as a nucleophile or be diazotized to participate in various cyclization reactions. The allyl group can be functionalized through methods like ozonolysis, dihydroxylation, or epoxidation to provide aldehydes, diols, or epoxides, which are versatile intermediates for building new heterocyclic rings.

Exploration of Biological Mechanisms and Structure Activity Relationships in Isoquinolinone Analogs

General Principles of Structure-Activity Relationships within the Isoquinolinone Class

The isoquinoline (B145761) framework is recognized in medicinal chemistry as a "privileged scaffold," a core structure that is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities. mdpi.comnih.gov The biological effects of isoquinoline and its derivatives, including isoquinolinones, are highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govrsc.orgrsc.org Structure-activity relationship (SAR) studies have consistently shown that modifications to this core can dramatically alter potency, selectivity, and mechanism of action. rsc.org

Key principles derived from SAR studies on various isoquinolinone analogs include:

Substitution Patterns: The position of substituents on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core is critical. For instance, in a series of 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) analogs studied for antitumor activity, compounds with substitutions on ring A (the benzene ring) were found to be less active than the parent compound. nih.gov Conversely, in the development of kinase inhibitors, merging fragments substituted at different positions, such as the 5 and 7 positions, led to compounds with nanomolar or even sub-nanomolar potency. researchoutreach.org

Nature of Substituents: The chemical properties of the substituent groups—such as their size, lipophilicity, and electronic character—play a crucial role. For example, the introduction of a hydroxyl-containing side chain, specifically an O-(3-hydroxypropyl) group, in certain isoquinolin-1-ones resulted in significantly enhanced antitumor activity compared to other analogs. nih.gov In another study on monoamine oxidase (MAO) inhibitors, N-methylisoquinolinium ions as a class were the most active, with a methoxy (B1213986) group at the 6-position conferring high potency. nih.gov

Core Structure Modifications: Alterations to the isoquinolinone core itself, such as saturation of the pyridine ring to form tetrahydroisoquinolines (THIQs), can lead to different biological activities. rsc.orgrsc.org THIQ-based compounds have demonstrated a wide array of effects, from antibacterial to neuroprotective. mdpi.comrsc.org The planarity of the ring system is also a factor; planar molecules often exhibit strong DNA intercalating properties, while more buckled structures may favor groove binding or partial intercalation. nih.gov

These general principles underscore the versatility of the isoquinolinone scaffold and highlight the importance of systematic structural modification in the design of targeted therapeutic agents.

Role of the N-Allyl Moiety in Modulating Molecular Interactions and Binding Affinities

The allyl group, composed of a methylene (B1212753) bridge attached to a vinyl group (-CH₂-CH=CH₂), is a valuable functional motif in drug design, particularly in the development of anticancer agents. nih.govacs.org Its incorporation at the N-2 position of the isoquinolinone ring in "2-allyl-5-nitro-1(2H)-isoquinolinone" is expected to significantly influence the molecule's interaction with biological targets.

The N-allyl moiety can modulate molecular interactions and binding affinities through several mechanisms:

Electrophilic Potential: When an allyl moiety is attached to a system that can stabilize a positive charge, it can act as an electrophile. nih.gov The double bond of the allyl group can be involved in π-stacking or π-alkyl interactions with aromatic amino acid residues in a target protein. Furthermore, under certain biological conditions, the allyl group can become reactive, potentially forming covalent bonds with nucleophilic residues like cysteine or histidine in an enzyme's active site, leading to irreversible inhibition.

The strategic placement of an allyl group can therefore enhance binding affinity, introduce covalent binding capabilities, and fine-tune the molecule's orientation within a target's active site.

Influence of the Nitro Group at Position 5 on Molecular Target Interactions

The nitro group (-NO₂) is a unique and potent functional group in medicinal chemistry, known for its strong electron-withdrawing properties and its capacity for bioreduction. svedbergopen.comtaylorandfrancis.com Its placement at the C-5 position of the isoquinolinone ring is a key determinant of the molecule's electronic properties and its potential mechanisms of action.

The influence of the 5-nitro group on molecular target interactions can be attributed to:

Electronic Effects: As a powerful electron-withdrawing group, the nitro moiety creates a localized electron-deficient region on the aromatic ring system. taylorandfrancis.com This polarization enhances the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with electron-rich aromatic residues of a target protein or DNA base pairs. researchgate.net These enhanced interactions can lead to improved receptor binding affinity and greater biological activity. svedbergopen.com

Bioreductive Activation: Nitroaromatic compounds can act as prodrugs that are activated under hypoxic conditions, which are often found in tumors. taylorandfrancis.com The nitro group can be enzymatically reduced to form highly reactive intermediates, such as nitroso derivatives and hydroxylamines. researchgate.net These reactive species can then form covalent adducts with crucial biomolecules like proteins and DNA, leading to cytotoxicity. taylorandfrancis.com This mechanism is a key feature of many nitro-containing antimicrobial and anticancer drugs. taylorandfrancis.comresearchgate.net

Regioselectivity: The presence of the nitro group at position 5 can direct the binding of the molecule and influence its reactivity. Studies on 5-nitroisoquinoline (B18046) have shown that it can undergo direct nucleophilic substitution of hydrogen, highlighting the reactivity conferred by the nitro group. nih.govnih.gov This suggests that the C-5 position is electronically activated, which can influence how the molecule docks into a binding site and interacts with specific amino acid residues.

The 5-nitro group is therefore not merely a simple substituent but a versatile functional group that can significantly enhance binding affinity through strong electronic interactions and provide a mechanism for selective cytotoxicity through bioreductive activation.

Molecular Target Identification and Mechanistic Studies for Isoquinolinone-Derived Compounds

Derivatives of the isoquinoline and isoquinolinone scaffold have been shown to interact with a wide range of biological targets, underscoring the scaffold's privileged nature. nih.govontosight.ai These interactions are often the basis for their observed therapeutic effects, such as antitumor and antimicrobial activities. nih.govmdpi.com Mechanistic studies have revealed several key molecular targets and modes of action.

Enzyme Inhibition: A primary mechanism of action for many isoquinolinone derivatives is the inhibition of key cellular enzymes.

Poly(ADP-ribose) Polymerase (PARP): The isoquinolinone scaffold is considered a bioisostere of other heterocyclic cores, such as phthalazinones and quinazolinones, that are known to be potent PARP inhibitors. mdpi.com PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. youtube.comyoutube.com

Kinases: Isoquinoline derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling. Targets include Cyclin-Dependent Kinase 4 (CDK4), Rho-kinase, and human epidermal growth factor receptor 2 (HER2). researchoutreach.orgplos.orgrsc.org Inhibition of these kinases can disrupt the cell cycle and halt cancer cell proliferation. plos.org

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Certain isoquinoline alkaloids can inhibit topoisomerase activity, leading to DNA damage and apoptosis in cancer cells. nih.govnih.gov

Other Enzymes: Other enzymes targeted by this class of compounds include Histone Deacetylases (HDACs) and Monoamine Oxidases (MAOs). nih.govnih.gov

DNA Interactions: The planar aromatic structure of the isoquinolinone ring system makes it well-suited for direct interaction with DNA.

Intercalation and Groove Binding: Many isoquinoline alkaloids bind to DNA, either by inserting themselves between base pairs (intercalation) or by fitting into the minor or major grooves of the DNA helix. nih.govnih.gov These interactions can disrupt DNA replication and transcription, leading to cell death. nih.gov

G-Quadruplex Stabilization: Some derivatives have been shown to bind and stabilize G-quadruplex DNA structures, which are found in telomeres and gene promoter regions. nih.gov Stabilizing these structures can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells. nih.gov

Protein Binding: Beyond enzymatic active sites, isoquinolinone analogs can bind to other important proteins.

Serum Albumins: Studies have shown that isoquinoline alkaloids can bind to transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA), which affects their pharmacokinetics. nih.gov

Tubulin: The nitroaromatic portion of some molecules can interact with tubulin, disrupting microtubule polymerization and arresting the cell cycle. taylorandfrancis.com

The diverse range of molecular targets for isoquinolinone-based compounds highlights their potential for development as therapeutic agents for various diseases.

| Compound Class/Derivative | Molecular Target | Observed Biological Activity/Mechanism | Reference |

|---|---|---|---|

| Isoquinolinone Analogs | Poly(ADP-ribose) Polymerase (PARP) | Enzyme Inhibition (Bioisosteric Scaffold) | mdpi.com |

| 4H-Isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) | Selective Enzyme Inhibition | plos.org |

| Isoquinoline-tethered Quinazolines | HER2 Kinase | Selective Kinase Inhibition | rsc.org |

| Berberine (Isoquinoline Alkaloid) | Topoisomerases, G-Quadruplex DNA | Enzyme Inhibition, DNA Stabilization | nih.govnih.gov |

| Isoquinoline-based Hydroxamic Acids | Histone Deacetylases (HDACs) | Enzyme Inhibition | nih.gov |

| N-methylisoquinolinium ions | Monoamine Oxidase A (MAO-A) | Competitive Enzyme Inhibition | nih.gov |

| Sanguinarine (Isoquinoline Alkaloid) | DNA | Intercalation | nih.gov |

Rational Design Principles for Modulating Molecular Recognition

The development of potent and selective isoquinolinone-based therapeutic agents relies on several key rational design principles that leverage an understanding of structure-activity relationships and molecular interactions.

Fragment-Based Drug Discovery (FBDD): This approach utilizes the isoquinolinone core as a template. Small chemical fragments that show weak binding to a target are identified and then linked or "merged" to create a larger molecule with significantly higher potency. This strategy has been successfully used to develop potent kinase inhibitors by merging different substituted isoquinoline fragments without requiring detailed X-ray structural information of the target. researchoutreach.org

Bioisosteric Replacement: This principle involves substituting one functional group or scaffold for another with similar physical or chemical properties to improve the molecule's pharmacological profile. For example, replacing a quinoline (B57606) ring with an isoquinoline ring in a series of HER2 inhibitors led to enhanced cellular activity and improved selectivity over the related EGFR kinase. rsc.org The isoquinolinone core itself can serve as a bioisostere for other heterocyclic systems in established inhibitors, such as those targeting PARP. mdpi.com

Structure-Guided Design and SAR: When the three-dimensional structure of a molecular target is known, inhibitors can be designed to fit precisely into the active site, maximizing favorable interactions. Even without a crystal structure, systematic modification of substituents around the isoquinolinone core, guided by SAR data, allows for the optimization of properties like potency and selectivity. This involves exploring different functional groups at various positions to probe for beneficial steric, electronic, and hydrophobic interactions. nih.govplos.org

Introduction of Key Functional Groups: The strategic incorporation of specific chemical moieties can confer desirable properties. For instance, adding a hydroxamic acid group to an isoquinoline scaffold is a rational approach to target zinc-dependent enzymes like HDACs, as hydroxamic acids are excellent zinc-chelating groups. nih.govresearchgate.net Similarly, introducing an N-allyl group can provide a means for covalent modification of the target, while a nitro group can be used to enhance binding through strong electronic interactions or to enable bioreductive activation. nih.govtaylorandfrancis.com

By applying these principles, medicinal chemists can rationally modify the "this compound" scaffold to modulate its recognition by specific biological targets, thereby optimizing its potential as a therapeutic agent.

Future Prospects and Interdisciplinary Research Directions

Advancements in Asymmetric Synthesis and Stereocontrol for Isoquinolinone Derivatives

The synthesis of chiral molecules is a critical area of chemical research, and future efforts concerning "2-allyl-5-nitro-1(2H)-isoquinolinone" will likely concentrate on developing stereoselective synthetic routes. While current literature does not detail the asymmetric synthesis of this specific compound, established strategies for related isoquinoline (B145761) and isoquinolinone structures provide a clear roadmap for future investigations.

Advancements in transition-metal-catalyzed asymmetric reduction and organocatalytic methods are particularly promising. mdpi.com Techniques such as asymmetric hydrogenation and transfer hydrogenation have been successfully employed for the synthesis of chiral tetrahydroisoquinolines and could be adapted. mdpi.com For instance, nickel-catalyzed reactions have been developed for the atroposelective synthesis of axially chiral isoquinolones, a method that could potentially be applied to create novel, sterically hindered derivatives of the target compound. nih.gov The development of new catalytic systems, including those based on rhodium, ruthenium, and iridium, continues to expand the toolkit for creating enantiopure N-heterocycles. mdpi.com Future research could focus on applying these catalysts to achieve precise stereocontrol in the synthesis of "this compound" analogs, which is crucial for evaluating their specific interactions with biological targets.

| Catalytic Approach | Metal/Catalyst Type | Potential Application to Isoquinolinone Synthesis |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium Complexes | Direct reduction of an isoquinoline precursor to introduce stereocenters. mdpi.com |

| Asymmetric Transfer Hydrogenation | Ruthenium Complexes (e.g., Ru-TsDPEN) | Reduction of C=N bonds in dihydroisoquinoline intermediates using green hydrogen sources like formic acid or isopropanol. mdpi.com |

| Denitrogenative Transannulation | Ni(0)/bis(oxazoline) | Atroposelective synthesis of axially chiral isoquinolones from benzotriazinones and alkynes. nih.gov |

| Redox Cyclization | Chiral Disulfonimide (Brønsted Acid) | Catalytic asymmetric synthesis of complex fused isoquinoline structures. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Isoquinolinone Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. For the isoquinolinone scaffold, these computational tools offer a pathway to rapidly design and evaluate new derivatives. researchgate.netmdpi.com ML models can be trained on existing data for quinoline (B57606) and isoquinoline compounds to predict the biological activities, active sites, and potential toxicity of novel analogs of "this compound". mdpi.comresearchgate.net

In the realm of synthesis, ML algorithms can predict the outcomes of organic reactions, helping chemists to devise the most efficient and high-yielding pathways. researchgate.net This predictive power can streamline the optimization of reaction conditions, reducing the time and resources spent on empirical experimentation. Future projects could involve developing a dedicated ML framework for "this compound" derivatives, integrating data on their structure, properties, and synthetic routes to accelerate the discovery of compounds with desired functionalities. researchgate.net

Chemoinformatic and Cheminformatic Approaches to Isoquinolinone Libraries

Chemoinformatics provides the tools to manage and analyze large datasets of chemical information, which is invaluable for exploring the chemical space around a core scaffold like "this compound." Future research will likely involve the creation of virtual libraries of its derivatives. These libraries can be screened in silico against biological targets using molecular docking simulations to identify promising candidates for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of these virtual compounds with their predicted biological activity. nih.gov Furthermore, fragment-based drug design (FBDD) represents a powerful chemoinformatic approach. researchoutreach.org By screening a library of small chemical fragments, researchers can identify those that bind to a target protein and then computationally "merge" or grow them onto the "this compound" scaffold to design highly potent and selective molecules. researchoutreach.org

Exploration of Novel Biosynthetic Pathways for Isoquinoline Scaffolds and Potential for Engineered Production

While "this compound" is a synthetic compound, the broader isoquinoline scaffold is abundant in nature, primarily in plants as benzylisoquinoline alkaloids (BIAs). frontiersin.org The biosynthetic pathways of these natural products, which typically use L-tyrosine as a precursor, have been extensively studied. frontiersin.org A significant future direction is the application of metabolic engineering and synthetic biology to create novel and sustainable methods for producing the core isoquinoline structure. nih.govresearchgate.net

Researchers have successfully engineered microbial platforms, such as E. coli and Saccharomyces cerevisiae, to produce key BIA intermediates like reticuline. researchgate.net Recent discoveries have also identified alternative biosynthetic routes, for instance, a pathway in Streptomyces albus that uses tryptophan instead of tyrosine to produce an isoquinolinequinone alkaloid. nih.govacs.org This discovery opens up new possibilities for pathway engineering. Future interdisciplinary research could focus on designing and implementing an artificial biosynthetic pathway in a microbial host to produce a simple isoquinolinone precursor. This bio-based precursor could then be chemically modified to yield "this compound," combining the advantages of biological production with the precision of chemical synthesis. nih.govingentaconnect.com

| Precursor | Organism Type | Key Pathway | Potential for Engineered Production |

| Tyrosine | Plants, Engineered Microbes | Benzylisoquinoline Alkaloid (BIA) Pathway | Production of key intermediates (e.g., reticuline) in E. coli and yeast. frontiersin.orgresearchgate.net |

| Tryptophan | Bacteria (Streptomyces) | Mansouramycin Biosynthesis | A novel pathway that could be harnessed to create different isoquinoline backbones. nih.govacs.org |

Application of Green Chemistry Principles in Isoquinolinone Chemical Research

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.edusigmaaldrich.com Future research on the synthesis of "this compound" and its derivatives will undoubtedly be guided by these principles.

Key areas for applying green chemistry to isoquinolinone synthesis include:

Safer Solvents : Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). tandfonline.comniscpr.res.innih.gov Protic solvents like ethanol have been shown to mediate cycloisomerization reactions in isoquinoline synthesis. nih.gov

Catalysis : Using catalytic reagents in place of stoichiometric ones to improve atom economy and reduce waste. sigmaaldrich.com Recyclable catalytic systems, such as Ru(II) in PEG-400, have been developed for isoquinoline synthesis. niscpr.res.in

Energy Efficiency : Employing energy-efficient methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. sigmaaldrich.com Transition-metal-free, atom-economical protocols for synthesizing isoquinolones are being actively developed. rsc.org

By consciously applying these principles, future synthetic routes to "this compound" can be made more sustainable, cost-effective, and environmentally benign. chemistryviews.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-allyl-5-nitro-1(2H)-isoquinolinone, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves introducing the allyl and nitro groups via substitution or cyclization reactions. For example, allylation of a pre-functionalized isoquinolinone core (e.g., 5-nitro-1(2H)-isoquinolinone) using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and solvent polarity significantly impact regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and nitro group positioning (deshielding effects on adjacent carbons) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for unambiguous structural elucidation, particularly for resolving steric effects from the allyl substituent .

Q. How can solubility and stability parameters guide solvent selection for experimental protocols?

- Methodology : Compute physicochemical properties (e.g., logP via XLogP3 ≈ 2.1) to predict solubility in aprotic solvents (DMF, DMSO). Stability assays under varying pH (e.g., 4–10) and temperatures (25–60°C) are essential; nitro groups may hydrolyze under strong acidic/basic conditions, requiring neutral buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of nitro-substituted isoquinolinones?

- Methodology : Conduct comparative bioactivity studies under standardized conditions. For example, if anti-tumor activity (IC₅₀) varies between studies, validate using identical cell lines (e.g., MCF-7, HeLa) and assay protocols (MTT/WST-1). Control variables like solvent (DMSO concentration ≤0.1%) and exposure time (24–72 hr) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) to calculate electrophilicity indices (ω) and Fukui functions. The nitro group’s electron-withdrawing effect enhances electrophilicity at C-4/C-8 positions, guiding regioselective reactions (e.g., SNAr with amines/thiols) .

Q. What experimental designs mitigate thermal degradation during high-temperature reactions?

- Methodology : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C). Use microwave-assisted synthesis for controlled heating, reducing side reactions. Monitor reaction progress via in-situ FTIR to detect intermediate stability .

Q. How does the allyl group influence the compound’s interaction with biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.